Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate
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Overview
Description
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate is a synthetic azo dye with the molecular formula C18H14N2Na2O8S2 and a molecular weight of 496.42 g/mol . This compound is known for its vibrant red color and is commonly used in various industrial applications, including food coloring, cosmetics, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate typically involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative . The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity . The process may also include purification steps such as crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
Scientific Research Applications
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Allura Red AC: Another azo dye with similar applications and chemical properties.
Sunset Yellow FCF: A synthetic dye used in similar industries but with different color properties.
Tartrazine: A yellow azo dye with applications in food and pharmaceuticals.
Uniqueness
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts distinct color properties and reactivity compared to other azo dyes .
Properties
Molecular Formula |
C18H14N2Na2O8S2 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
disodium;1-diazenyl-6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-9-7-12(14(28-2)8-16(9)30(25,26)27)17-10-4-6-15(29(22,23)24)18(20-19)11(10)3-5-13(17)21;;/h3-8,19,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
IRCSKZHRYWFUPK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)C2=C(C=CC3=C2C=CC(=C3N=N)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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